2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features both benzodiazole and thiazole moieties. Compounds with these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzodiazole Moiety: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Formation of Thiazole Moiety: Thiazoles are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzodiazole and thiazole moieties through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzodiazole ring, potentially leading to dihydrobenzodiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be investigated for their interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds with benzodiazole and thiazole moieties are often explored for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with these structures might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzodiazole, which have similar core structures but different functional groups.
Thiazole Derivatives: Compounds like 2-aminothiazole, which share the thiazole moiety but differ in other structural aspects.
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its combined benzodiazole and thiazole structures, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-7-19-13(15-9)16-12(18)6-17-8-14-10-4-2-3-5-11(10)17/h2-5,7-8H,6H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWMZUWDJNGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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